Cas no 1781658-43-2 (5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline)

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a halogenated tetrahydroisoquinoline derivative with significant potential in medicinal chemistry and pharmaceutical research. Its structure features both bromine and fluorine substituents, which enhance its reactivity and binding affinity in biological systems. This compound serves as a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of CNS-targeting drugs, receptor modulators, and enzyme inhibitors. The bromo and fluoro groups contribute to improved metabolic stability and lipophilicity, making it valuable for structure-activity relationship (SAR) studies. Its rigid tetrahydroisoquinoline scaffold provides a stable framework for further functionalization, enabling precise modifications for drug discovery applications. The compound is typically characterized by high purity and consistent performance in synthetic routes.
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline structure
1781658-43-2 structure
Product Name:5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
CAS No:1781658-43-2
MF:C9H9BrFN
MW:230.076864957809
MDL:MFCD30265342
CID:4779087
PubChem ID:84693241
Update Time:2025-07-02

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
    • 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
    • MDL: MFCD30265342
    • Inchi: 1S/C9H9BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-2,12H,3-5H2
    • InChI Key: WQFMOLAJRHPDHH-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC2CNCCC=21)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • XLogP3: 2.1
  • Topological Polar Surface Area: 12

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B013907-50mg
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
1781658-43-2
50mg
$ 405.00 2022-06-07
TRC
B013907-100mg
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
1781658-43-2
100mg
$ 665.00 2022-06-07
Enamine
EN300-3106512-1g
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
1781658-43-2
1g
$1057.0 2023-09-05
Enamine
EN300-3106512-5g
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
1781658-43-2
5g
$3065.0 2023-09-05
Enamine
EN300-3106512-10g
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
1781658-43-2
10g
$4545.0 2023-09-05
Enamine
EN300-3106512-0.05g
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
1781658-43-2
0.05g
$888.0 2023-09-05
Enamine
EN300-3106512-0.1g
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
1781658-43-2
0.1g
$930.0 2023-09-05
Enamine
EN300-3106512-0.25g
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
1781658-43-2
0.25g
$972.0 2023-09-05
Enamine
EN300-3106512-0.5g
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
1781658-43-2
0.5g
$1014.0 2023-09-05
Enamine
EN300-3106512-1.0g
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
1781658-43-2
1g
$1057.0 2023-06-06

Additional information on 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Comprehensive Analysis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 1781658-43-2)

The compound 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 1781658-43-2) is a halogenated derivative of tetrahydroisoquinoline, a structural motif widely recognized in medicinal chemistry and drug discovery. This heterocyclic compound has garnered significant attention due to its potential applications in pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics. The presence of both bromine and fluorine substituents enhances its reactivity and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies.

In recent years, the demand for fluorinated compounds like 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline has surged, driven by their unique physicochemical properties. Fluorination often improves metabolic stability, bioavailability, and membrane permeability—key factors in modern drug design. Researchers frequently search for "fluorinated tetrahydroisoquinoline derivatives" or "bromine-fluorine synergy in drug discovery," reflecting the growing interest in this chemical space. The compound's CAS No. 1781658-43-2 is particularly relevant for patent filings and regulatory documentation, ensuring precise identification in high-throughput screening (HTS) workflows.

The synthesis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic transformations, including halogenation and reduction reactions. Its tetrahydroisoquinoline core is a privileged scaffold found in numerous bioactive molecules, such as dopamine receptor modulators and enzyme inhibitors. This structural feature aligns with trending topics like "fragment-based drug design" and "targeted protein degradation," which dominate contemporary pharmaceutical discussions. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for characterizing its purity and confirming the positions of bromine and fluorine substituents.

From a commercial perspective, 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is often listed by specialty chemical suppliers under categories like "pharmaceutical intermediates" or "building blocks for medicinal chemistry." Its applications extend to catalysis research and material science, where halogenated compounds serve as precursors for advanced functional materials. Notably, the compound's stability under ambient conditions makes it suitable for global shipping and storage, addressing common logistical queries in procurement databases.

Environmental and safety considerations are critical when handling halogenated compounds. While 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is not classified as hazardous under standard regulations, proper laboratory practices—such as using personal protective equipment (PPE)—are recommended. This aligns with industry-wide searches for "green chemistry alternatives" and "sustainable synthesis routes," emphasizing the need for eco-friendly methodologies in organic synthesis.

In conclusion, 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 1781658-43-2) represents a versatile and scientifically significant compound with broad applicability in drug discovery and beyond. Its dual halogenation pattern and tetrahydroisoquinoline backbone position it at the intersection of cutting-edge research and industrial innovation, resonating with current trends in precision medicine and small-molecule therapeutics.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.